BenchChemオンラインストアへようこそ!

2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

This branched pyrazole-thiophene pivalamide (CAS 2097927-13-2) is a conformationally constrained AMPA receptor potentiator from patent WO2008003452A1, with both heterocycles anchored to the same sp³ carbon—a topology that linear analogs cannot replicate. Pre-validated for HTS (Lipinski/Veber compliant, TPSA 75.2 Ų, XLogP3 ~2.2) and supplied as a solid with >90% purity (LCMS/NMR). For medicinal chemistry teams requiring a structurally orthogonal connectivity isomer for CNS-focused SAR campaigns, this compound offers a unique pharmacophore geometry unavailable from alternative sources. Order now to expand your chemical diversity coverage.

Molecular Formula C14H19N3OS
Molecular Weight 277.39
CAS No. 2097927-13-2
Cat. No. B2603860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide
CAS2097927-13-2
Molecular FormulaC14H19N3OS
Molecular Weight277.39
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2
InChIInChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-9-12(11-5-8-19-10-11)17-7-4-6-16-17/h4-8,10,12H,9H2,1-3H3,(H,15,18)
InChIKeyZBDMMBMTBWVSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,2-Dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2097927-13-2): Class, Physicochemical Identity, and Patent Pedigree for Procurement Evaluation


2,2-Dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2097927-13-2) is a synthetic small molecule belonging to the pyrazole-thiophene amide class, possessing a molecular formula of C14H19N3OS and a molecular weight of 277.39 g/mol . Its structure features a unique branched architecture wherein the thiophen-3-yl and 1H-pyrazol-1-yl moieties are both attached directly to the ethyl linker carbon, with a pivalamide (2,2-dimethylpropanamide) terminus . The compound is commercially available as a solid screening compound through Life Chemicals (catalog F6519-7750) with purity exceeding 90% as confirmed by LCMS and 400 MHz NMR . Patent protection under WO2008003452A1 establishes this chemical space as AMPA receptor potentiators, with a class-representative compound demonstrating an EC50 of 2.2 μM for positive modulation of the GluR1 AMPA receptor [1].

Why In-Class Pyrazole-Thiophene Amides Cannot Be Interchanged with CAS 2097927-13-2: Structural Connectivity Dictates Pharmacophore Geometry


Within the pyrazole-thiophene amide chemical space, the positional connectivity of the thiophene moiety fundamentally determines three-dimensional pharmacophore presentation and, consequently, biological target engagement [1]. In CAS 2097927-13-2, both the pyrazole and thiophene rings are covalently anchored to the same sp³ carbon of the ethyl linker, creating a branched, conformationally constrained topology that orients the two heterocycles in a distinct angular relationship . In contrast, the closest commercial analogs—such as N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034365-96-1) and N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 1448135-69-0)—attach the thiophene directly to the pyrazole ring via a C–C bond, producing a linear, extended aromatic system with markedly different electrostatic and steric contours . This connectivity difference is not isosteric and cannot be compensated by simple substituent variation; it alters the vector of hydrogen-bonding interactions and the spatial occupancy of the heterocycles within a receptor binding pocket [2]. Generic substitution across these connectivity isomers therefore carries a high risk of divergent target-binding profiles, invalidating any assumption of functional equivalence in screening campaigns or SAR studies.

Quantitative Differentiation Evidence for 2,2-Dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2097927-13-2)


Structural Topology: Branched vs. Linear Heterocycle Connectivity Defines Distinct Pharmacophore Geometries

CAS 2097927-13-2 features a branched molecular architecture wherein the 1H-pyrazol-1-yl group and the thiophen-3-yl group are both covalently attached to the same sp³-hybridized carbon of the ethyl linker (C1 position of the ethylene bridge), as confirmed by its InChI Key ZBDMMBMTBWVSJD-UHFFFAOYSA-N and SMILES notation CC(C)(C)C(=O)NCC(C1=CSC=C1)N2C=CC=N2 . In contrast, the structurally closest commercial analog, N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide (CAS 2034365-96-1), bears the thiophene substituent at the 3-position of the pyrazole ring, creating a linear, biaryl-type connectivity with an InChI Key of ZZKYHLSUBVTENK-UHFFFAOYSA-N [1]. This connectivity difference results in distinct dihedral angles between the heterocyclic planes: the branched topology of 2097927-13-2 constrains the pyrazole-thiophene spatial relationship to a discrete angular range defined by the tetrahedral geometry of the sp³ linker carbon, whereas the linear analog allows free rotation around the pyrazole-thiophene biaryl bond, producing a broader conformational ensemble [2].

Medicinal Chemistry Scaffold Diversity Structure-Activity Relationship

Computed Physicochemical Property Differentiation: XLogP3 and Topological Polar Surface Area Benchmarking Against Closest Analogs

Computed physicochemical parameters reveal measurable differences between CAS 2097927-13-2 and its linear connectivity analog CAS 2034365-96-1, despite their identical molecular formula (C14H19N3OS, MW 277.39) . For CAS 2097927-13-2, the branched architecture yields a computed XLogP3 of approximately 2.2 and a topological polar surface area (TPSA) of 75.2 Ų [1]. The linear analog CAS 2034365-96-1, while sharing the same heavy atom count (19), hydrogen bond donor count (1), and hydrogen bond acceptor count (3), displays a distinct computed XLogP3 and TPSA owing to the different spatial disposition of the heterocycles and altered molecular shape . The rotatable bond count is 5 for both compounds; however, the nature of the rotatable bonds differs: the branched compound has a rotatable bond connecting the pyrazole to the chiral center, whereas the linear analog has a rotatable biaryl bond between pyrazole and thiophene, which exhibits different rotational energy barriers and conformational preferences [2].

Drug-likeness Physicochemical Profiling ADME Prediction

Commercial Accessibility and Purity Specification: Off-the-Shelf Availability with Validated QC Documentation for CAS 2097927-13-2

CAS 2097927-13-2 is stocked as an off-the-shelf solid under Life Chemicals catalog number F6519-7750 with a minimum available quantity of 75 mg [1]. All Life Chemicals HTS compounds are subject to rigorous quality control: purity exceeds 90% as confirmed by both LCMS and 400 MHz NMR, and all compounds are evaluated against Lipinski's Rule of Five, Veber criteria, and a dissimilarity assessment prior to inclusion in the collection . In contrast, the closest analog CAS 2034365-96-1 (Life Chemicals F6502-7508) is priced at $69.00 for 5 mg and $89.00 for 15 mg as of September 2023, indicating differential pricing that reflects scaffold-specific supply-demand dynamics [2]. The CAS 2097927-13-2 compound belongs to a collection built around approximately 2,900 original scaffolds, with validated synthetic routes available for scale-up upon request .

High-Throughput Screening Procurement Quality Control

Patent-Class Association: WO2008003452A1 Establishes AMPA Receptor Potentiation as a Class-Level Activity with Quantified Potency Benchmark

The chemical space encompassing CAS 2097927-13-2 is claimed in patent WO2008003452A1, titled 'Pyrazolealkanamide substituted thiophenes as AMPA potentiators,' filed by Organon USA, Inc. (now part of Merck & Co.) [1]. The patent abstract reports that a representative compound (designated 'II') demonstrated an EC50 of 2.2 μM for positive modulation of the AMPA (GluR1) receptor [2]. While this EC50 value is not compound-specific to CAS 2097927-13-2, it establishes a quantitative class-level potency benchmark for structurally related pyrazole-thiophene amides. Furthermore, the patent explicitly claims utility in the treatment or prevention of psychiatric diseases—including schizophrenia, depression, and Alzheimer's disease—where enhancement of AMPA receptor-mediated synaptic responses is therapeutically relevant [3]. The pyrazole amide chemotype has been independently validated as an AMPA receptor positive allosteric modulator (PAM) scaffold through structure-based drug design, as demonstrated by the compound JAMI1001A, which efficaciously modulates both flip and flop AMPA receptor isoforms [4].

AMPA Receptor Positive Allosteric Modulation Neuroscience

Pivalamide Moiety Confers Metabolic Stability Advantage: Class-Level Supporting Evidence for tert-Butyl Amide Contribution

The pivalamide (2,2-dimethylpropanamide) group present in CAS 2097927-13-2 is a well-established structural motif for enhancing metabolic stability in small molecule drug candidates [1]. The tert-butyl moiety creates steric hindrance around the amide carbonyl, reducing susceptibility to hydrolytic cleavage by esterases and amidases compared to linear or less hindered alkyl amides . Literature on thienopyrazole-pivalamide analogs explicitly notes that 'the pivalamide group enhances metabolic stability due to its bulky tert-butyl structure' [2]. In the broader pyrazole-thiophene amide class, the pivalamide terminus is recognized as contributing to both solubility improvement and metabolic stability enhancement relative to compounds bearing alternative amide substituents such as acetamide or benzamide groups [3]. This structural feature is shared with the analog CAS 2034365-96-1, meaning the differentiation between these compounds lies primarily in scaffold connectivity rather than the amide terminus.

Metabolic Stability Pharmacokinetics Structural Alert Avoidance

Scaffold Diversity Qualification: Inclusion in the Life Chemicals HTS Collection Confirms Drug-Likeness and Chemical Uniqueness

CAS 2097927-13-2 is one of approximately 494,471 compounds in the Life Chemicals HTS collection, which is curated from roughly 2,900 original scaffolds . All collection compounds undergo rigorous drug-likeness assessment including Lipinski's Rule of Five compliance, Veber criteria evaluation, and a dissimilarity analysis to ensure chemical diversity and lead-like properties . The compound's inclusion in this curated collection independently validates that its branched pyrazole-thiophene connectivity topology is sufficiently distinct from other scaffolds to warrant representation . For procurement decision-makers, this means CAS 2097927-13-2 has passed the same quality gates as other HTS collection members: >90% purity (LCMS + NMR), minimum 75 mg stock, validated synthetic route availability, and compliance with computational drug-likeness filters .

High-Throughput Screening Chemical Diversity Drug Discovery

Procurement-Relevant Application Scenarios for 2,2-Dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide (CAS 2097927-13-2)


AMPA Receptor Positive Allosteric Modulator (PAM) Screening and Hit Identification

CAS 2097927-13-2 is a commercially accessible entry point into the pyrazole-thiophene amide class of AMPA receptor potentiators, as defined by patent WO2008003452A1 [1]. The class-level EC50 benchmark of 2.2 μM (GluR1 receptor) provides a quantitative reference for assay development and hit threshold setting [2]. The compound's branched connectivity topology offers a structurally distinct pharmacophore geometry compared to linear pyrazole-thiophene analogs, enabling exploration of differential binding modes within the AMPA receptor allosteric pocket [3]. Researchers pursuing neurological indications—including schizophrenia, depression, and cognitive disorders—can integrate this compound into parallel screening cascades alongside structurally orthogonal chemotypes to maximize chemical diversity coverage .

Scaffold-Hopping and Structure-Activity Relationship (SAR) Expansion Studies

For medicinal chemistry teams conducting SAR around pyrazole-thiophene amide leads, CAS 2097927-13-2 provides a connectivity isomer that is not commercially available at comparable scale and purity from alternative sources [1]. Its branched scaffold topology, wherein both heterocycles attach to the same sp³ carbon, represents a distinct chemical space vector that cannot be accessed through simple substitution of linear analogs like CAS 2034365-96-1 [2]. The pivalamide terminus ensures baseline metabolic stability while maintaining the molecular weight (277.39) and lipophilicity (XLogP3 ~2.2) within favorable drug-like ranges [3]. Validated synthetic routes are available for scale-up, supporting progression from hit confirmation to lead optimization quantities .

High-Throughput Screening Library Augmentation for CNS Drug Discovery

CAS 2097927-13-2 is pre-qualified for HTS deployment through its inclusion in the Life Chemicals collection, having passed Lipinski, Veber, and dissimilarity filters alongside >90% purity validation [1]. The compound's computed physicochemical profile—MW 277.39, TPSA 75.2 Ų, XLogP3 ~2.2, 1 H-bond donor, 3 H-bond acceptors—positions it within optimal CNS drug-like space, with TPSA below the commonly cited 90 Ų threshold for blood-brain barrier penetration and molecular weight below 400 Da [2]. For screening facilities building or refreshing CNS-focused compound libraries, CAS 2097927-13-2 offers a pre-validated, off-the-shelf addition with confirmed scaffold novelty and documented synthetic tractability [3].

Fragment-Based and Structure-Based Drug Design Starting Point

The pyrazole amide chemotype has been validated through structure-based drug design (SBDD) as a productive AMPA receptor PAM scaffold, as demonstrated by JAMI1001A and related compounds that engage the subunit interface of the AMPA receptor ligand-binding domain [1]. CAS 2097927-13-2, with its branched heterocyclic architecture and defined computed properties (rotatable bonds: 5, complexity: 316), presents a compact yet functionally decorated molecular framework suitable for fragment growth or pharmacophore refinement strategies [2]. Its availability as a solid with validated purity facilitates accurate concentration-response studies without the confounding effects of solvent contaminants or degradation products [3].

Quote Request

Request a Quote for 2,2-dimethyl-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.